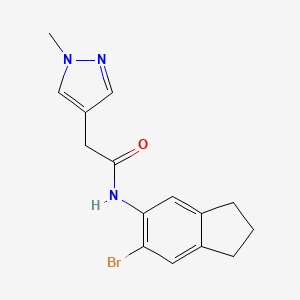![molecular formula C8H14N2O3S B7679472 N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide, commonly known as MPA, is a synthetic compound that has gained attention due to its potential use in scientific research. MPA is a member of the sulfonylaminoacetamide family of compounds and has been studied for its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of MPA is not fully understood, but it is believed to act on various ion channels and receptors in the body. MPA has been shown to inhibit the activity of certain ion channels, which may contribute to its anti-cancer and anti-inflammatory properties. MPA has also been shown to interact with GABA receptors in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPA can inhibit the growth of cancer cells and reduce inflammation. MPA has also been shown to have anxiolytic effects in animal models, indicating potential applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using MPA in scientific research is its synthetic nature, which allows for precise control over the chemical properties of the compound. Additionally, MPA has been shown to have a variety of potential applications in various fields of research. However, one limitation of using MPA is its relatively limited availability and high cost, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of MPA. In cancer research, further studies are needed to determine the efficacy of MPA as a potential treatment for various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of neurological disorders and inflammatory diseases. Finally, the synthesis of MPA may be further optimized to improve yields and reduce costs, making it a more accessible option for scientific research.
合成方法
The synthesis of MPA involves the reaction of N-ethylglycine with methyl propiolate in the presence of a base. The resulting product is then reacted with methylsulfonyl chloride to form MPA. The synthesis of MPA has been optimized to improve yields and reduce impurities, making it a viable option for research purposes.
科学研究应用
MPA has been studied for its potential use in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPA has been shown to inhibit the activity of certain ion channels, which may have implications for the treatment of epilepsy and other neurological disorders. In cancer research, MPA has been shown to have anti-cancer properties, making it a potential candidate for further study. Additionally, MPA has been studied as a potential drug target for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-4-6-10(14(3,12)13)7-8(11)9-5-2/h1H,5-7H2,2-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFELJKFKNQSOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC#C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)

![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

